![molecular formula C36H51ClP2 B12884424 (6-Chloro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12884424.png)
(6-Chloro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Chloro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is a complex organophosphorus compound It features a biphenyl backbone with a chlorine substituent at the 6-position and two dicyclohexylphosphine groups attached to the 2,2’-positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) typically involves the following steps:
Formation of the Biphenyl Backbone: The biphenyl backbone can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Chlorination: The biphenyl compound is then chlorinated at the 6-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Phosphination: The final step involves the introduction of dicyclohexylphosphine groups at the 2,2’-positions. This can be achieved through a reaction with dicyclohexylphosphine chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(6-Chloro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination: The phosphine groups can coordinate with transition metals to form metal complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols.
Coordination: Transition metals like palladium, platinum, or rhodium.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted biphenyl derivatives.
Coordination: Metal-phosphine complexes.
科学研究应用
(6-Chloro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) has several applications in scientific research:
Catalysis: It is used as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions, due to its ability to stabilize metal centers.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool in biochemical studies.
作用机制
The mechanism of action of (6-Chloro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) largely depends on its application:
Catalysis: As a ligand, it coordinates with metal centers, facilitating the formation of active catalytic species that can undergo various transformations.
Biological Activity: If used in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity.
相似化合物的比较
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand in catalysis.
Bis(diphenylphosphino)ethane: A bidentate ligand with similar coordination properties.
Uniqueness
(6-Chloro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is unique due to its biphenyl backbone and the presence of both chlorine and dicyclohexylphosphine groups. This combination provides distinct steric and electronic properties, making it suitable for specific catalytic applications where other ligands may not perform as effectively.
属性
分子式 |
C36H51ClP2 |
|---|---|
分子量 |
581.2 g/mol |
IUPAC 名称 |
[2-(2-chloro-6-dicyclohexylphosphanylphenyl)phenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C36H51ClP2/c37-33-25-15-27-35(39(30-20-9-3-10-21-30)31-22-11-4-12-23-31)36(33)32-24-13-14-26-34(32)38(28-16-5-1-6-17-28)29-18-7-2-8-19-29/h13-15,24-31H,1-12,16-23H2 |
InChI 键 |
PJBYYZMMNASDIT-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=C(C(=CC=C3)Cl)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


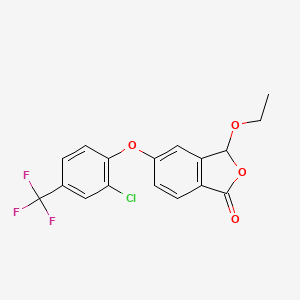
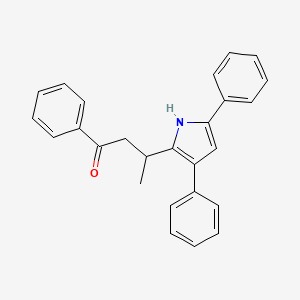
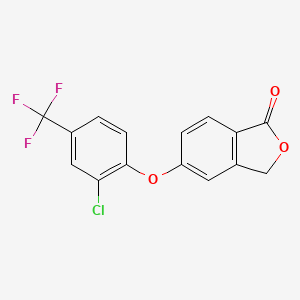
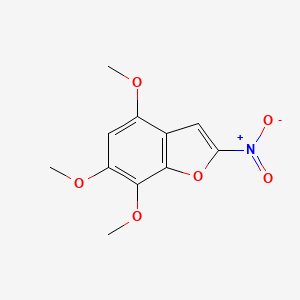
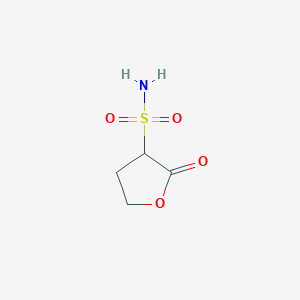
![2'-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1'-biphenyl]-2,6-diamine](/img/structure/B12884390.png)

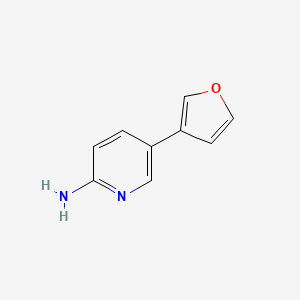

![2,2'-(4,4',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12884415.png)
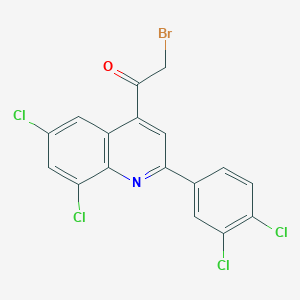
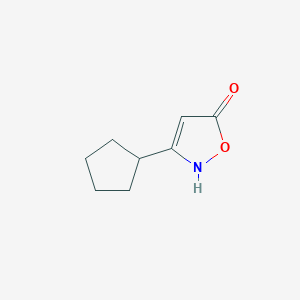
![5,7-Dimethylbenzo[c]isoxazol-3(1H)-one](/img/structure/B12884428.png)
![3-Isobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884435.png)
